SAR103168 SAR103168 SAR103168 is a multikinase inhibitor with potential antineoplastic activity. Upon intravenous infusion, multikinase inhibitor SAR103168 may, through the inhibition of multiple kinases, inhibit the phosphorylation and activation of signal transducer and activator of transcription 5 (STAT5). STAT5, a protein often upregulated in cancer cells, plays a key role in signal transduction pathways and the suppression of apoptosis.
Brand Name: Vulcanchem
CAS No.:
VCID: VC20736914
InChI:
SMILES:
Molecular Formula:
Molecular Weight:

SAR103168

CAS No.:

Cat. No.: VC20736914

Molecular Formula:

Molecular Weight:

* For research use only. Not for human or veterinary use.

SAR103168 -

Specification

Appearance Solid powder

Introduction

Overview and Basic Information

SAR103168 is a novel multi-targeted kinase inhibitor designed primarily for the treatment of various hematological malignancies, with a particular focus on acute myeloid leukemia (AML). It belongs to the pyrido[2,3-d]pyridimidine subclass of tyrosine kinase inhibitors, a chemical family known for its ability to target multiple kinases simultaneously . The compound was originally developed by Sanofi as part of their oncology pipeline, targeting aggressive hematological malignancies with poor prognosis and limited treatment options .

The development rationale for SAR103168 centered on its ability to simultaneously inhibit multiple signaling pathways critical for leukemic cell survival and proliferation. By targeting both cell-intrinsic oncogenic drivers and angiogenic factors, SAR103168 represented a promising approach for overcoming resistance mechanisms commonly observed with single-target inhibitors .

SAR103168 has been investigated as both an intravenous formulation, administered as a one-hour infusion daily for five consecutive days in a two-week cycle . This dosing schedule was designed to maximize exposure to leukemic cells while allowing for recovery from potential adverse effects between treatment courses.

The compound reached Phase I clinical development for patients with relapsed or refractory AML and myelodysplastic syndromes (MDS), though as of March 2025, further development appears to have been discontinued prior to establishing the maximum tolerated dose (MTD) .

Molecular Targets and Mechanism of Action

SAR103168 exhibits an exceptionally broad kinase inhibition profile, targeting multiple kinase families involved in leukemic cell growth, survival, and angiogenesis. The compound's principal molecular targets and their known roles in leukemogenesis provide insight into its mechanism of action.

Primary Kinase Targets

SAR103168 demonstrates potent inhibitory activity against numerous kinases crucial in leukemic cell signaling pathways. It is particularly effective against the entire Src kinase family, with an exceptionally low IC50 value of 0.65 ± 0.02 nM (measured at 100 μM ATP) for Src kinase . This places it among the most potent Src inhibitors reported in the scientific literature.

Beyond Src family kinases, SAR103168 targets multiple additional kinases involved in leukemic cell proliferation and survival, including:

  • Abl kinase, including the BCR-Abl fusion protein implicated in chronic myeloid leukemia (CML)

  • Angiogenic receptor kinases, including vascular endothelial growth factor receptors 1 and 2 (VEGFR1/2)

  • Angiopoietin receptor Tie2

  • Platelet-derived growth factor receptors (PDGFRs)

  • Fibroblast growth factor receptors 1 and 3 (FGFR1/3)

  • Epidermal growth factor receptor (EGFR)

This broad inhibitory profile distinguishes SAR103168 from more selective kinase inhibitors and likely contributes to its efficacy against heterogeneous leukemic cell populations.

Downstream Signaling Effects

The inhibition of these kinases by SAR103168 results in profound downstream signaling disruption. The compound has demonstrated dose-dependent inhibition of phosphorylation of Src, Lyn, and multiple Src downstream signaling components, including:

  • Proline-rich tyrosine kinase 2 (PYK2)

  • Crk-associated substrate (p130CAS)

  • Focal adhesion kinase (FAK)

  • c-Jun N-terminal kinase (JNK)

  • Mitogen-activated protein kinase (MAPK)

Additionally, SAR103168 inhibits STAT5 phosphorylation in both established AML cell lines (KG1) and primary cells obtained from AML patients . STAT5 signaling is critical for leukemic cell survival and proliferation, particularly in AML cases driven by FLT3 mutations.

Cellular Effects

At the cellular level, SAR103168 exerts multiple effects that collectively contribute to its anti-leukemic activity:

  • Inhibition of leukemic cell proliferation at nanomolar concentrations

  • Induction of apoptosis in both acute and chronic myeloid leukemic cells

  • Disruption of angiogenic signaling through inhibition of VEGFR and related receptors

  • Suppression of leukemic progenitor cell activity

Importantly, the anti-proliferative effects of SAR103168 have been demonstrated to be independent of FLT3 expression status, suggesting potential activity across diverse molecular subtypes of AML .

Preclinical Studies

SAR103168 underwent extensive preclinical evaluation, demonstrating promising activity in both in vitro cellular models and in vivo animal studies of myeloid leukemias.

In Vitro Activity

In cellular assays, SAR103168 demonstrated potent inhibition of proliferation and induction of apoptosis in multiple leukemic cell lines representing both acute and chronic myeloid leukemias . The compound exhibited nanomolar IC50 values against these cell lines, indicating high potency .

Perhaps most significantly, SAR103168 showed remarkable activity against primary leukemic cells obtained from AML patients. In studies involving leukemic progenitors (CFU-L) from 29 patients with AML, the compound demonstrated significant inhibition of proliferation in over 85% of patient samples . This high response rate across a diverse set of patient specimens suggests broad activity regardless of specific molecular drivers.

Notably, SAR103168 showed efficacy against samples from high-risk AML patients, including those with chromosome 7 abnormalities or complex karyotypes, with approximately 50% of such samples demonstrating sensitivity to the compound . This is particularly significant as these cytogenetic abnormalities are associated with poor prognosis and resistance to conventional therapies.

In Vivo Studies

The in vivo activity of SAR103168 was evaluated in several mouse models of human leukemia. When administered either intravenously or orally, the compound demonstrated significant anti-tumor activity in severe combined immunodeficiency (SCID) mice implanted with human leukemic cells .

Specifically, SAR103168 showed potent anti-tumor effects in mice bearing xenografts of various human AML cell lines (KG1, EOL-1, Kasumi-1, CTV1) as well as the CML cell line K562 . Treatment with SAR103168 led to impaired tumor growth and, in some cases, tumor regression. These effects correlated with inhibition of Src downstream signaling pathways in the tumor tissues, confirming the mechanism of action observed in vitro.

Combination studies with cytarabine, a cornerstone of AML therapy, revealed synergistic activity in both AML and CML tumor models . This suggests potential clinical utility for SAR103168 as part of combination regimens, potentially allowing for dose reduction of conventional cytotoxic agents while maintaining or enhancing efficacy.

Clinical Development

SAR103168 advanced to clinical development, with a Phase I dose-escalation study investigating its safety, pharmacokinetics, and preliminary efficacy in patients with relapsed or refractory AML or MDS.

Study Design and Patient Population

The Phase I clinical trial (NCT00981240) was an open-label, dose-escalation study conducted at three centers in the United States . The study employed a modified 3×3 design, with 3-4 patients enrolled to each dose cohort. SAR103168 was administered as a single agent by intravenous infusion over one hour once daily for 5 consecutive days, with treatment courses repeated every 2 weeks .

The starting dose was 1.2 mg/m²/day, determined based on preclinical toxicology studies in rats and dogs . Subsequent dose levels evaluated included 1.7, 4.8, 9.6, and 14.4 mg/m² .

A total of 30 patients were enrolled in the study, with 29 actually receiving treatment with SAR103168 . All patients had relapsed or refractory disease, with the majority having received multiple prior therapies.

Pharmacokinetics

The pharmacokinetic profile of SAR103168 was characterized in the Phase I clinical trial, revealing several important properties that influence its therapeutic application.

Absorption and Distribution

SAR103168 was administered intravenously, resulting in 100% bioavailability. Peak plasma concentrations were reached close to the end of the one-hour infusion period . The compound exhibited extremely high protein binding (>99.3%), similar to that observed in preclinical species . This high protein binding remained consistent across the clinically relevant concentration range, with no evidence of saturation.

Elimination and Metabolism

Following administration, plasma concentrations of SAR103168 declined in a biphasic manner, with mean concentrations falling below the detection limit by 24 hours post-administration in all dose groups . The estimated elimination half-life ranged from 3.32 to 5.46 hours, although there was evidence for a longer terminal phase at the highest dose level (14.4 mg/m²) . This suggests that the reported half-life may represent an intermediate phase rather than the true terminal elimination phase.

Efficacy Data

The Phase I trial provided preliminary efficacy data for SAR103168 in patients with relapsed or refractory AML or MDS, though interpretation is limited by the early discontinuation of the study.

Biomarker Analyses

Dose (mg/m²)Cause of DeathRelated to Study Drug
4.8Febrile neutropeniaNo
4.8Disease progressionNo
9.6PneumoniaNo
9.6BacteremiaNo
9.6AstheniaNo
14.4Disease progressionNo
14.4Fungal sinusitisNo
14.4SepsisNo

All deaths were considered consequences of the underlying advanced hematological malignancies rather than direct toxic effects of SAR103168 .

Comparison with Similar Compounds

SAR103168 belongs to a broader class of multi-targeted kinase inhibitors developed for hematological malignancies. Understanding its similarities and differences from other compounds in this space provides context for its potential therapeutic role.

Related Multi-Targeted Kinase Inhibitors

Several compounds share structural or functional similarities with SAR103168, though each has a distinct inhibitory profile and clinical application. The table below compares SAR103168 with selected multi-targeted kinase inhibitors:

Compound NamePrimary TargetsMechanism of ActionUnique FeaturesClinical Application
SAR103168Src family, BCR-Abl, VEGFR1/2, Tie2, PDGFR, FGFR1/3, EGFRMulti-targeted kinase inhibitorBroader range of targets than traditional inhibitorsInvestigated for AML, MDS
Imatinib (Gleevec)BCR-AblBCR-Abl kinase inhibitorFirst targeted therapy for CMLApproved for CML and other malignancies
DasatinibBCR-Abl, Src familyMulti-targeted kinase inhibitorActive against imatinib-resistant mutationsApproved for CML, Ph+ ALL
NilotinibBCR-AblBCR-Abl kinase inhibitorMore potent than imatinib against certain mutationsApproved for CML
SunitinibMultiple RTKs including VEGFR, PDGFRMulti-targeted kinase inhibitorStrong anti-angiogenic activityApproved for RCC, GIST
PonatinibBCR-Abl including T315I mutationPan-BCR-Abl inhibitorEffective against T315I mutationApproved for resistant CML

The distinguishing feature of SAR103168 appears to be its exceptionally broad inhibitory profile, targeting kinases involved in multiple oncogenic pathways simultaneously . This may offer theoretical advantages in targeting heterogeneous disease or preventing the emergence of resistance, though the clinical benefit of this approach remains to be established.

Advantages and Limitations

The potential advantages of SAR103168 compared to more selective kinase inhibitors include:

  • Ability to simultaneously target multiple oncogenic pathways

  • Potential efficacy against heterogeneous leukemic cell populations

  • Possible lower likelihood of resistance development

  • Demonstrated activity against high-risk cytogenetic subgroups

  • High pharmacokinetic variability observed in clinical studies

  • Potential for off-target effects due to broad inhibitory profile

  • Intravenous administration route, which may be less convenient than oral alternatives

  • Early discontinuation of clinical development prior to establishing MTD

Current Development Status

As of March 2025, the development of SAR103168 appears to have been discontinued . The Phase I clinical trial was terminated after enrollment of 30 patients, prior to establishing the maximum tolerated dose . This decision was based on the observation of high pharmacokinetic variability across dose cohorts, making it difficult to establish a predictable relationship between drug dose and exposure rather than due to safety concerns .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator